Methyl 3-(2-oxo-2H-1-benzopyran-3-yl)propanoate
Description
Properties
CAS No. |
920525-50-4 |
|---|---|
Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
methyl 3-(2-oxochromen-3-yl)propanoate |
InChI |
InChI=1S/C13H12O4/c1-16-12(14)7-6-10-8-9-4-2-3-5-11(9)17-13(10)15/h2-5,8H,6-7H2,1H3 |
InChI Key |
BVSPRKZMMRGVKI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC2=CC=CC=C2OC1=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 3-(2-oxo-2H-1-benzopyran-3-yl)propanoate typically involves the reaction of 2-aminophenols with dimethyl-2-oxoglutarate under mild conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 3-(2-oxo-2H-1-benzopyran-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial and Anticancer Properties
Research indicates that methyl 3-(2-oxo-2H-1-benzopyran-3-yl)propanoate and its derivatives are being explored for their potential as antimicrobial and anticancer agents. Studies have shown that compounds with similar structures exhibit significant biological activities against various cancer cell lines, including HT 1080 fibrosarcoma cells. The structure-activity relationship (SAR) analysis suggests that modifications at specific positions can enhance biological efficacy without compromising potency .
Steroid Sulfatase Inhibition
The compound has been investigated for its role as a steroid sulfatase inhibitor, which is crucial in the treatment of estrogen-dependent cancers. Inhibitors derived from coumarin structures have shown promising results in blocking the synthesis of estrogenic steroids, making them attractive candidates for therapeutic applications . The kinetic studies of these compounds reveal their potential effectiveness in inhibiting steroid sulfatase activity, which is linked to the progression of certain hormone-dependent cancers .
Agricultural Applications
This compound has also shown potential in agricultural chemistry. Its derivatives may be employed as bioactive agents to protect crops against pathogens or pests due to their antimicrobial properties. The exploration of such compounds could lead to the development of environmentally friendly pesticides or growth enhancers.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 3-(6-acetyl-7-hydroxy-4-methyl-2-oxo-chromen-3-yloxy)propanoate | Structure | Enhanced solubility and biological activity due to hydroxy and acetyl groups. |
| Methyl 4-methylcoumarin | Structure | Known for fluorescence properties; used in various analytical applications. |
| Coumarin | Structure | Found in many natural products; serves as a precursor in synthetic pathways. |
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound in practical applications:
Anticancer Activity Study
A study evaluated the anticancer properties of various benzopyran derivatives, including this compound, demonstrating significant inhibition of cancer cell proliferation in vitro. The findings support further investigation into its mechanisms of action and potential clinical applications .
Agricultural Efficacy Trial
In agricultural trials, derivatives of this compound were tested for their effectiveness against common plant pathogens, showing promising results in reducing disease incidence while promoting plant growth.
Mechanism of Action
The mechanism of action of methyl 3-(2-oxo-2H-1-benzopyran-3-yl)propanoate involves its interaction with molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and proteins, modulating their activity and contributing to its biological effects.
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The table below compares Methyl 3-(2-oxo-2H-1-benzopyran-3-yl)propanoate with structurally related compounds from the evidence:
Key Observations :
- The target compound’s benzopyran-2-one core differs from the benzopyran-4-one in 3a–3d , which may alter electronic properties and reactivity.
- The ethyl ester in introduces higher molecular weight and lipophilicity compared to the methyl ester in the target compound.
Comparison :
- The target compound’s synthesis likely involves straightforward esterification, whereas 14b requires nucleophilic addition of butylamine.
- 3a–3d employ heterogeneous catalysis (basic alumina) for aldehyde reduction, a method distinct from the target’s probable acid-catalyzed esterification.
Physicochemical Properties
- Solubility : The methyl ester in the target compound may improve organic solvent solubility compared to the hydroxymethyl group in 3a–3d .
- Elemental Analysis : For 14b , experimental C/H/N values (69.86%/6.52%/3.58%) closely match theoretical calculations, indicating high purity—a benchmark for synthesizing the target compound.
Biological Activity
Methyl 3-(2-oxo-2H-1-benzopyran-3-yl)propanoate, a compound belonging to the class of benzopyran derivatives, has garnered attention for its potential biological activities. Its structure features a fused benzene and pyran ring system with a ketone functional group, which contributes to its pharmacological properties. This article reviews the biological activities associated with this compound, including antimicrobial, anticancer, and antioxidant effects, supported by relevant research findings and data.
- Molecular Formula : C13H12O4
- Molecular Weight : 232.23 g/mol
- CAS Number : 920525-50-4
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study synthesized various derivatives and evaluated their antimicrobial efficacy against several bacterial strains. Compounds derived from benzopyran structures showed promising results, with some demonstrating good activity against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 µg/mL |
| This compound | E. coli | 64 µg/mL |
These findings suggest that the compound's structure plays a crucial role in its interaction with microbial targets, potentially inhibiting their growth through various mechanisms.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The compound appears to exert its effects by modulating key signaling pathways involved in cell survival and proliferation.
A notable study assessed the cytotoxicity of this compound using an MTT assay, revealing a dose-dependent response:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 70 |
| 50 | 50 |
| 100 | 30 |
The results indicated that higher concentrations significantly reduced cell viability, suggesting its potential as a chemotherapeutic agent.
Antioxidant Activity
Antioxidant properties are essential for compounds targeting oxidative stress-related diseases. This compound has been shown to scavenge free radicals effectively. The DPPH assay demonstrated that this compound could reduce DPPH radicals, indicating its potential as a natural antioxidant.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Induction of Apoptosis : By activating apoptotic pathways, it can lead to programmed cell death in cancer cells.
- Free Radical Scavenging : Its ability to neutralize free radicals contributes to its antioxidant effects, protecting cells from oxidative damage.
Case Studies
A case study highlighted the use of this compound in combination therapies for cancer treatment. Researchers found that when used alongside traditional chemotherapeutics, the compound enhanced overall efficacy while reducing side effects associated with high-dose chemotherapy.
Q & A
Q. What are the common synthetic routes for Methyl 3-(2-oxo-2H-1-benzopyran-3-yl)propanoate, and how are reaction conditions optimized?
Synthesis typically involves coupling reactions between benzopyran derivatives and propanoate esters. For example, NaH in THF is often used as a base for deprotonation, followed by nucleophilic substitution or esterification. Optimization includes varying catalysts (e.g., potassium carbonate), solvents (e.g., dry THF), and temperatures to improve yield and purity . Reaction progress is monitored via TLC, and intermediates are purified using column chromatography with petroleum ether/ether mixtures .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm substituent positions and coupling patterns (e.g., δ4.7 ppm for alkyne protons in related compounds) .
- FT-IR : For identifying carbonyl (C=O, ~1,700 cm⁻¹) and ester (C-O, ~1,250 cm⁻¹) stretches .
- Mass Spectrometry (MS) : To verify molecular ion peaks and fragmentation patterns .
- X-ray crystallography : Resolves crystal packing and stereochemistry, as demonstrated in structurally similar uracil-propanoate derivatives .
Q. What purification strategies are recommended for isolating this compound?
- Column chromatography : Silica gel with gradients of petroleum ether and ethyl acetate for intermediate purification .
- Recrystallization : Using ethanol or methanol to obtain high-purity crystals .
- HPLC : For final purity assessment, especially when isolating stereoisomers or eliminating trace byproducts .
Advanced Research Questions
Q. How can reaction yields for this compound synthesis be optimized in scaled-up protocols?
- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) may enhance regioselectivity .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
- Microwave-assisted synthesis : Reduces reaction time and energy consumption for thermally driven steps .
- In-line analytics : Use FT-IR or Raman spectroscopy for real-time monitoring .
Q. How should researchers address contradictions in spectral data during structural elucidation?
- Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts) .
- Isotopic labeling : Resolve ambiguities in proton assignments (e.g., deuterated solvents in 2D-NMR experiments) .
- Crystallographic refinement : Reconcile discrepancies between spectroscopic and crystallographic data by re-examizing unit cell parameters .
Q. What strategies mitigate byproduct formation in the synthesis of this compound?
- Protecting groups : Temporarily block reactive sites (e.g., hydroxyl groups using benzyl ethers) to prevent undesired side reactions .
- Low-temperature reactions : Minimize thermal degradation or oxidation (e.g., 0°C for NaH-mediated steps) .
- Byproduct analysis : Use LC-MS to identify impurities and adjust stoichiometry or reaction time .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- DFT calculations : Model transition states for nucleophilic attacks or cyclization reactions .
- Molecular docking : Predict interactions with biological targets (e.g., enzyme active sites for drug discovery) .
- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups) with reaction rates .
Q. What are the key challenges in synthesizing enantiopure forms of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
